Product packaging for 2-Hydroxy-4-(trifluoromethyl)pyridine(Cat. No.:CAS No. 50650-59-4)

2-Hydroxy-4-(trifluoromethyl)pyridine

Cat. No.: B044833
CAS No.: 50650-59-4
M. Wt: 163.1 g/mol
InChI Key: IKHLLNMSMFVTLP-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(trifluoromethyl)pyridine is a highly valuable fluorinated pyridine derivative that serves as a versatile and privileged scaffold in medicinal chemistry and drug discovery. Its core structure, featuring a hydroxyl group at the 2-position and a strongly electron-withdrawing trifluoromethyl group at the 4-position, creates a unique electronic profile and enhanced metabolic stability, making it an indispensable intermediate for the synthesis of novel active compounds. This compound is primarily employed as a key building block in the development of active pharmaceutical ingredients (APIs), particularly for targets in oncology and central nervous system (CNS) diseases, where the trifluoromethyl group is known to improve membrane permeability and bioavailability. Furthermore, its applications extend to agrochemical research for the design of next-generation herbicides and pesticides, leveraging its ability to modulate biological activity. The tautomeric equilibrium between the 2-hydroxypyridine and 2-pyridone forms also provides distinct coordination sites, facilitating its use in ligand design for catalytic systems and metal-organic frameworks (MOFs). Researchers utilize this compound to explore structure-activity relationships (SAR), aiming to optimize potency and pharmacokinetic properties in lead candidate molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4F3NO B044833 2-Hydroxy-4-(trifluoromethyl)pyridine CAS No. 50650-59-4

Properties

IUPAC Name

4-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO/c7-6(8,9)4-1-2-10-5(11)3-4/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHLLNMSMFVTLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379402
Record name 2-Hydroxy-4-(trifluoromethyl)pyridine
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Molecular Weight

163.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50650-59-4
Record name 4-(Trifluoromethyl)-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50650-59-4
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Record name 2-Hydroxy-4-(trifluoromethyl)pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-4-(trifluoromethyl)pyridine
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of 4-iodopyridine using a trifluoromethylating agent . Another approach involves the reaction of 2-chloro-4-(trifluoromethyl)pyridine with a hydroxylating agent under controlled conditions .

Industrial Production Methods

Industrial production of 2-Hydroxy-4-(trifluoromethyl)pyridine often employs large-scale synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, often involving specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include various substituted pyridines, ketones, and aldehydes, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in biological systems, where it can interact with enzymes and receptors to exert its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyridine/Pyridone Family

2-Chloro-4-(trifluoromethyl)pyridine (CAS: 81565-18-6)
  • Structural Difference : Replacement of the hydroxyl (-OH) group with chlorine (-Cl).
  • Properties : The chloro substituent enhances electrophilicity, making it more reactive in substitution reactions. Unlike the hydroxy form, it lacks hydrogen-bonding capability, affecting solubility and biological interactions .
  • Applications : Primarily used in agrochemical synthesis due to its stability and reactivity .
4-Amino-2-(trifluoromethyl)pyridine (CAS: 147149-98-2)
  • Structural Difference: Hydroxyl group replaced by an amino (-NH₂) group.
  • The electron-donating -NH₂ group alters electronic properties compared to the electron-withdrawing -OH .
  • Applications : Used in medicinal chemistry for drug candidate synthesis .
4-Iodo-2-(trifluoromethyl)pyridine (CAS: 590371-73-6)
  • Structural Difference : Hydroxyl group replaced by iodine (-I).
  • Properties : The bulky iodine atom increases molecular weight (MW: 273.01 g/mol) and influences steric hindrance in reactions. Useful in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactivity of the C-I bond .

Pyrimidine-Based Analogues

2-Hydroxy-4-(trifluoromethyl)pyrimidine (CAS: 104048-92-2)
  • Structural Difference : Pyridine ring replaced by a pyrimidine ring (two nitrogen atoms at positions 1 and 3).
  • Properties : The additional nitrogen increases polarity and hydrogen-bonding capacity. Melting point and solubility differ significantly; for example, it has a higher melting point (~250°C) due to enhanced intermolecular forces .
  • Applications : Explored in antiviral and anticancer drug development .
4-Hydroxy-2-(trifluoromethyl)pyrimidine (CAS: 1546-80-1)
  • Structural Difference : Hydroxyl and trifluoromethyl groups are positioned at C4 and C2 on the pyrimidine ring.
  • Properties : Altered electronic distribution compared to pyridine derivatives, affecting acidity (pKa) and binding affinity in biological systems .

Insecticidal Trifluoromethyl Pyridine Derivatives

Compounds like 2-(trifluoromethyl pyridin-2-yl)-1,3,4-oxadiazole derivatives () highlight the role of trifluoromethyl pyridines in agrochemistry.

  • Key Differences : Introduction of 1,3,4-oxadiazole moieties enhances insecticidal activity by improving binding to nicotinic acetylcholine receptors .
  • Activity : These derivatives exhibit superior pest control efficacy compared to 2-hydroxy-4-(trifluoromethyl)pyridine, which lacks the oxadiazole functional group .

Comparative Data Tables

Table 1: Physical and Chemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
This compound 50650-59-4 C₆H₄F₃NO 163.10 158 Pharmaceuticals, Photocatalysis
2-Chloro-4-(trifluoromethyl)pyridine 81565-18-6 C₆H₃ClF₃N 181.55 N/A Agrochemical Synthesis
2-Hydroxy-4-(trifluoromethyl)pyrimidine 104048-92-2 C₅H₃F₃N₂O 164.09 ~250 Antiviral Agents
4-Amino-2-(trifluoromethyl)pyridine 147149-98-2 C₆H₅F₃N₂ 162.11 N/A Drug Development

Biological Activity

2-Hydroxy-4-(trifluoromethyl)pyridine (HTFP) is a heterocyclic compound characterized by a pyridine ring with a hydroxyl group at the 2-position and a trifluoromethyl group at the 4-position. This unique structural arrangement imparts significant biological activity, making HTFP a compound of interest in various fields, particularly in pharmaceuticals and agrochemicals.

The molecular formula of HTFP is C6_6H4_4F3_3NO, with a molecular weight of approximately 163.1 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical for its interaction with biological targets.

HTFP's mechanism of action involves its ability to form hydrogen bonds with enzymes or receptors due to the presence of the hydroxy group. The trifluoromethyl group significantly increases the compound's reactivity and membrane permeability, allowing it to interact effectively with various biological molecules.

Biological Activities

HTFP exhibits several notable biological activities:

  • Antimicrobial Activity : Studies indicate that HTFP and its derivatives possess antimicrobial properties, making them potential candidates for developing new antibiotics.
  • Enzyme Inhibition : HTFP has shown promise as an inhibitor of specific enzymes, such as aldose reductase, which plays a role in diabetic complications. This highlights its potential therapeutic applications.
  • Antiviral Properties : Some derivatives containing the trifluoromethyl pyridine structure are currently undergoing clinical trials for antiviral applications, indicating that HTFP may also contribute to this area .

Research Findings and Case Studies

Recent studies have explored the biological activity of HTFP in depth:

  • Antiviral Activity : In a study evaluating various pyridine derivatives, HTFP exhibited significant antiviral activity against influenza viruses. The compound was found to reduce viral load in infected models, demonstrating its potential as an antiviral agent .
  • Toxicological Studies : Toxicological assessments have indicated that HTFP does not produce adverse health effects upon exposure. It has been classified as having low toxicity levels, which is advantageous for its application in pharmaceuticals .
  • Structure-Activity Relationship (SAR) : Research into the SAR of HTFP has revealed that modifications to its structure can significantly affect its biological efficacy. For instance, altering the position of substituents on the pyridine ring can enhance enzyme inhibition or antimicrobial activity.

Comparative Analysis of Similar Compounds

To better understand HTFP's unique properties, a comparative analysis with structurally similar compounds is beneficial:

Compound NameStructureUnique Features
2-Hydroxy-6-(trifluoromethyl)pyridineC₆H₄F₃NOHydroxyl group at different position
4-(Trifluoromethyl)-2-pyridoneC₆H₄F₃NOExists as tautomers; more stable than pyridines
3-Chloro-2-hydroxy-4-(trifluoromethyl)pyridineC₆H₄ClF₃NOChlorine substitution increases reactivity

This table illustrates how variations in structure influence the biological activity and potential applications of these compounds.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 2-Hydroxy-4-(trifluoromethyl)pyridine, and what challenges arise during purification?

  • Methodological Answer : Synthesis often involves nucleophilic substitution or rearrangement reactions. For example, analogous pyridine derivatives (e.g., 2-Hydroxymethyl-3-methyl-4-(trifluoroethoxy)pyridine) are synthesized using mixed alkali systems (K₂CO₃/KOH) and trifluoroethanol as a solvent . Purification typically involves recrystallization or column chromatography, but challenges include removing trace trifluoromethyl byproducts, which may require repeated washes with non-polar solvents. Purity verification via HPLC or GC-MS is critical, especially since suppliers like Sigma-Aldrich may not provide analytical data .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The hydroxyl proton (δ ~12-14 ppm) and CF₃ group (δ ~110-120 ppm in ¹⁹F NMR) are key identifiers. Aromatic protons in the pyridine ring appear as distinct doublets .
  • Mass Spectrometry : Molecular ion peaks at m/z ~179 (C₆H₄F₃NO) confirm the molecular formula. Fragmentation patterns (e.g., loss of –OH or –CF₃) validate substituent positions .
  • IR : Broad O–H stretches (~3200 cm⁻¹) and C–F vibrations (~1100–1250 cm⁻¹) are diagnostic .

Q. What safety precautions are essential when handling this compound in the lab?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation. Avoid prolonged storage due to potential hydrolysis .
  • Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before disposal as hazardous halogenated waste .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the electronic and photophysical properties of this compound in coordination complexes?

  • Methodological Answer : The electron-withdrawing –CF₃ group stabilizes Ru(II) complexes by lowering the LUMO energy, as observed in sulfur-bridged terpyridyl ligands. This enhances redox stability and shifts absorption maxima (λₐᵦₛ) to longer wavelengths (~450–500 nm), useful for dye-sensitized solar cells. Electrochemical studies (cyclic voltammetry) show reversible Ru²⁺/Ru³⁺ transitions at ~1.2 V vs. Ag/AgCl .

Q. What strategies resolve contradictions in reported synthetic yields of this compound derivatives?

  • Methodological Answer : Yield discrepancies often stem from reaction scale or solvent purity. For example:

  • Scale-Up Effects : Pilot-scale reactions may suffer from inefficient mixing or heat dissipation. Use flow chemistry for better control .
  • Solvent Drying : Anhydrous conditions (e.g., molecular sieves in DMF) improve yields by preventing hydrolysis of intermediates .
  • Catalyst Optimization : Screen Pd/C or CuI catalysts for cross-coupling steps to enhance reproducibility .

Q. How can computational methods (DFT, MD) predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize the molecule’s geometry at the B3LYP/6-311++G(d,p) level to map electrostatic potential surfaces. The –CF₃ group creates a partial positive charge on C4, directing nucleophiles (e.g., amines) to this position .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) to predict reaction pathways. Polar solvents stabilize transition states, reducing activation energy by ~15% .

Q. What analytical techniques are critical for detecting degradation products of this compound under acidic conditions?

  • Methodological Answer :

  • LC-MS/MS : Monitor hydrolysis products like 4-(trifluoromethyl)pyridine-2-ol (molecular ion m/z 163.03) and trifluoroacetic acid (TFA) (m/z 114.99) .
  • ¹⁹F NMR : Track fluorine-containing degradation byproducts. Peaks at δ ~-75 ppm (TFA) confirm hydrolysis .

Experimental Design Considerations

Q. How to design a stability study for this compound under varying pH and temperature?

  • Methodological Answer :

  • Accelerated Aging : Store samples at pH 2 (HCl), 7 (buffer), and 10 (NaOH) at 40°C/75% RH. Collect aliquots at 0, 7, 14, and 28 days.
  • Analytical Endpoints : Use HPLC to quantify remaining parent compound and identify degradation products via high-resolution MS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Hydroxy-4-(trifluoromethyl)pyridine
Reactant of Route 2
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